![molecular formula C24H24N4O3 B2885104 9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540479-57-0](/img/structure/B2885104.png)

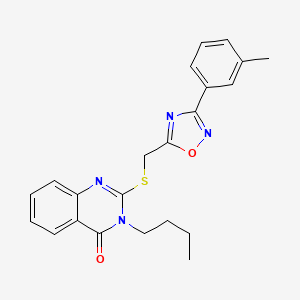

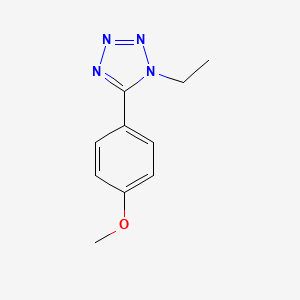

9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.

BenchChem offers high-quality 9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tubulin Polymerization Inhibitors and Anticancer Agents

Compounds within the triazoloquinazolinone family have been investigated for their roles as tubulin polymerization inhibitors and vascular disrupting agents. These agents have shown potent anticancer activity across various cancer cell lines. The ability to inhibit tubulin assembly makes these compounds valuable for cancer research, offering a potential pathway for the development of novel anticancer therapies. Such compounds, including the 3-hydroxy-4-methoxy derivatives, highlight the therapeutic potential of triazoloquinazolinones in targeting cancer cell proliferation and vascular structures within tumors (Driowya et al., 2016).

H1-antihistaminic Agents

Triazoloquinazolinones have also been explored for their H1-antihistaminic activities, showcasing the versatility of these compounds in therapeutic applications. The synthesis and testing of these compounds have led to the identification of prototypes with significant protection against histamine-induced bronchospasm in animal models, suggesting their potential as a new class of H1-antihistaminic agents. This research opens avenues for developing treatments for allergic reactions and related conditions (Alagarsamy et al., 2009).

Adenosine Antagonists

The exploration of triazoloquinazoline adenosine antagonists offers insight into their role in modulating adenosine receptors, which are critical in various physiological processes. These compounds, including analogues of CGS 15943, demonstrate binding potency at adenosine receptors, offering a foundation for the development of drugs targeting cardiovascular diseases, neurological disorders, and other conditions where adenosine plays a key role (Francis et al., 1988).

Synthetic and Structural Analysis

The synthetic pathways and structural analyses of triazoloquinazolinones are crucial for understanding their chemical properties and potential biological activities. Studies focusing on the synthesis, crystal structure, and molecular docking of these compounds provide valuable insights into their interaction with biological targets, such as proteins involved in cancer progression and other diseases. These investigations are foundational for the rational design of more potent and selective therapeutic agents (Wu et al., 2022).

Antimicrobial Studies

Research into novel quinazolinones fused with triazole and other heterocycles demonstrates their antimicrobial potential. These studies reveal the synthesis and evaluation of new compounds with significant activity against a variety of bacteria and fungi, highlighting the potential of triazoloquinazolinones in developing new antimicrobial agents to combat resistant strains of microorganisms (Pandey et al., 2009).

properties

IUPAC Name |

9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3/c1-24(2)12-18-20(19(30)13-24)21(15-5-4-6-16(29)11-15)28-23(25-18)26-22(27-28)14-7-9-17(31-3)10-8-14/h4-11,21,29H,12-13H2,1-3H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGOUPIUCXFRNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N3C(=NC(=N3)C4=CC=C(C=C4)OC)N2)C5=CC(=CC=C5)O)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/no-structure.png)

![1-((phenylthio)methyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2885026.png)

![4-(4-chlorophenyl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2885033.png)

![5-[(2-Fluorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2885034.png)

![5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2885035.png)

![methyl 6-acetyl-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2885040.png)

![methyl 6-chloro-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2885042.png)

![ethyl 2-(3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2885043.png)